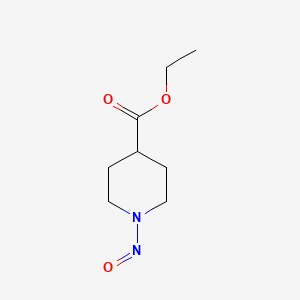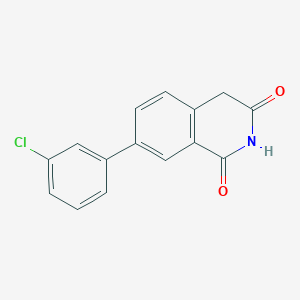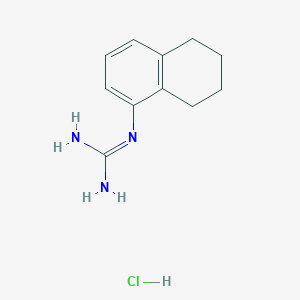
tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate, commonly referred to as TBAMP, is a small organic molecule that has been the subject of scientific research for many years. TBAMP is a chiral molecule, meaning that it has two distinct forms, the (2S) and (2R) enantiomers. TBAMP is used in a variety of applications, including synthesis of other organic compounds, as a catalyst for reactions, and as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
TBAMP has a wide range of scientific applications, including use as a catalyst for organic reactions, as a therapeutic agent, and as a substrate for drug discovery. As a catalyst, TBAMP can be used to promote the reaction of two molecules, allowing for the synthesis of more complex organic compounds. As a therapeutic agent, TBAMP has been used to treat a variety of conditions, including diabetes, cancer, and inflammation. Finally, TBAMP is used as a substrate for drug discovery, as it can be used to identify potential compounds that could be used as drugs.
Wirkmechanismus
The exact mechanism of action of TBAMP is not yet fully understood. However, it is believed that TBAMP binds to certain proteins, such as G-protein coupled receptors, and modulates their activity. This binding is thought to be mediated by hydrogen bonds between the tert-butyl group of TBAMP and the amino acids of the proteins. This binding then leads to changes in the activity of the proteins, which can result in various physiological effects.
Biochemical and Physiological Effects
TBAMP has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-diabetic, and anti-cancer effects. In addition, TBAMP has been shown to reduce levels of triglycerides and cholesterol, and to improve glucose tolerance. TBAMP has also been shown to have neuroprotective effects, and to reduce the risk of stroke.
Vorteile Und Einschränkungen Für Laborexperimente
TBAMP has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. In addition, TBAMP can be used to synthesize a variety of other organic compounds. However, there are some limitations to using TBAMP in lab experiments. For example, it is difficult to separate the (tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate) and (2R) enantiomers, and the reaction is slow and can take several hours to complete.
Zukünftige Richtungen
The potential applications of TBAMP are still being explored, and there are a number of possible future directions for research. One possibility is to investigate the effects of TBAMP in different biological systems. For example, TBAMP could be used to investigate the effects of drugs on the central nervous system, or to study the effects of inflammation on the immune system. Additionally, TBAMP could be used to develop new therapeutic agents for the treatment of various conditions. Finally, TBAMP could be used to identify potential compounds for use in drug discovery.
Synthesemethoden
TBAMP can be synthesized through a variety of methods, including the reaction of 2-methylphenylacetic acid and tert-butyl amine, or the reaction of 2-methylphenylacetic acid and tert-butyl isocyanate. In both cases, the reaction is carried out in an aqueous medium, usually with a base such as sodium hydroxide or potassium hydroxide. The reaction produces a racemic mixture of the two enantiomers, which can then be separated using a chiral column.
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10-7-5-6-8-11(10)9-12(15)13(16)17-14(2,3)4/h5-8,12H,9,15H2,1-4H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFSODSBEPYXPO-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H](C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate](/img/structure/B6600708.png)
![2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride](/img/structure/B6600711.png)
![2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6600712.png)



![benzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B6600740.png)
![rac-2-[(1R,2S)-2-(4-hydroxyphenyl)cyclopropyl]acetic acid, trans](/img/structure/B6600745.png)
![4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrobromide](/img/structure/B6600749.png)
![5-[5-(furan-2-yl)-1,2-oxazol-3-yl]-3-methyl-1,2-oxazole-4-carboxylic acid](/img/structure/B6600756.png)
![hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers](/img/structure/B6600766.png)


